molecular formula C7H5Cl2NO2 B1362339 Methyl 5,6-Dichloronicotinate CAS No. 56055-54-0

Methyl 5,6-Dichloronicotinate

Cat. No. B1362339
CAS RN: 56055-54-0
M. Wt: 206.02 g/mol
InChI Key: HWZINXYBRIQTEJ-UHFFFAOYSA-N
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Description

Methyl 5,6-Dichloronicotinate is a chemical compound with the molecular formula C7H5Cl2NO2 . It has a molecular weight of 206.03 . The compound appears as a white to yellow solid .


Synthesis Analysis

The synthesis of Methyl 5,6-Dichloronicotinate involves the addition of 4.45 mL of sulfuric acid to 5.0 g of 5,6-dichloronicotinic acid (26 mmol) dissolved in 50 mL of methanol. The mixture is refluxed under heating and stirring for 18 hours. After cooling to 4° C, it is neutralized with a saturated sodium bicarbonate solution, and methanol is concentrated under reduced pressure.


Molecular Structure Analysis

The molecular structure of Methyl 5,6-Dichloronicotinate is represented by the formula C7H5Cl2NO2 . More detailed structural information can be obtained from resources like ChemSpider and PubChem .


Physical And Chemical Properties Analysis

Methyl 5,6-Dichloronicotinate is a white to yellow solid . It has a molecular weight of 206.03 . The compound is typically stored at room temperature .

Scientific Research Applications

  • Biotransformation and Hydroxylation

    A study by Tinschert et al. (2000) described the enzymatic activity of Ralstonia/Burkholderia sp. strain DSM 6920, capable of hydroxylating Methyl 5,6-Dichloronicotinate and similar compounds. This study shows the potential use of this bacterial strain in the preparation of hydroxylated heterocyclic carboxylic acid derivatives, highlighting its application in microbial production of such compounds (Tinschert et al., 2000).

  • Regioselective Nucleophilic Aromatic Substitution

    Shi et al. (2006) reported the highly regioselective DABCO-catalyzed nucleophilic aromatic substitution reaction of Methyl 5,6-Dichloronicotinate with phenols. This finding is significant for synthetic chemistry, as it describes a method for the selective formation of specific ethers, which could have implications in the synthesis of complex molecules (Shi et al., 2006).

  • Cross-Coupling Reactions

    Houpis et al. (2010) discussed the use of the carboxylic acid anion moiety in cross-coupling reactions of Methyl 5,6-Dichloronicotinate, demonstrating its utility in the selective production of substituted nicotinic acids. This study provides insights into the versatile applications of Methyl 5,6-Dichloronicotinate in organic synthesis (Houpis et al., 2010).

  • Solid-Liquid Equilibrium Behavior

    Guo et al. (2021) investigated the solid-liquid equilibrium behavior of 6-Chloronicotinic acid, a related compound, in various solvents. Their findings on solubility and thermodynamic properties could provide valuable data for understanding and optimizing the use of Methyl 5,6-Dichloronicotinate in different solvent systems (Guo et al., 2021).

Safety And Hazards

Safety data sheets suggest avoiding contact with skin and eyes, and avoiding breathing in mist, gas, or vapors . Personal protective equipment and chemical impermeable gloves are recommended when handling this compound .

properties

IUPAC Name

methyl 5,6-dichloropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO2/c1-12-7(11)4-2-5(8)6(9)10-3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWZINXYBRIQTEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(N=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381956
Record name Methyl 5,6-Dichloronicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5,6-Dichloronicotinate

CAS RN

56055-54-0
Record name Methyl 5,6-Dichloronicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5,6-dichloronicotinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To 5,6-dichloronicotinic acid (2.2 g) was added 1,1,1-trimethoxyethane (4.3 mL), followed by irradiation with microwave at 120° C. for 15 minutes. The reaction mixture was dissolved in EtOAc and washed with water. The organic layer was dried over MgSO4 and the vehicle was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane:EtOAc=85:15 to 80:20) to obtain methyl 5,6-dichloronicotinate (2.2 g) as a white solid.
Quantity
2.2 g
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4.3 mL
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Synthesis routes and methods II

Procedure details

A solution of 5,6-dichloro-nicotinic acid (1.92 g, 10 mmol, Aldrich) and p-toluenesulfonic acid monohydrate (190 mg, 1.0 mmol, Aldrich) in methanol (5 mL, Aldrich) was heated at reflux for 25 h. The reaction mixture was cooled to room temperature, the solvent was removed in vacuo and the residue was dissolved in EtOAc (50 mL). The solution was washed with satd. NaHCO3 (20 mL) and brine (20 mL), dried over Na2SO4, and filtered. The filtrate was evaporated in vacuo and the residue was purified by silica gel column chromatography, eluting with 30% EtOAc/hexane to give the title compound as a white solid. MS ESI, pos. ion) m/e: 205 (M+1).
Quantity
1.92 g
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190 mg
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5 mL
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

4.45 mL of sulfuric acid was added to 5.0 g of 5,6-dichloronicotinic acid (26 mmol) dissolved in 50 mL of methanol, and refluxed under heating and stirring for 18 hours. The mixture was cooled to 4° C. neutralized with a saturated sodium bicarbonate solution, and methanol was concentrated under reduced pressure. The aqueous layer was extracted with ethyl acetate, and the organic layer was separated to be dried over magnesium sulfate, and concentrated under reduced pressure. The residue was separated by column chromatography (eluting solvent: chloroform/methanol=20/1) to obtain 5.2 g of white solid, 5,6-dichloro-nicotinic acid methyl ester (yield 97%).
Quantity
4.45 mL
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5 g
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50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
FL Setliff, LB Coop - Journal of the Arkansas Academy of …, 1998 - scholarworks.uark.edu
Several chloro and fluoronicotinic acids have been examined forhypolipidemic activity indogs (Carlson et. al., 1972). It was demonstrated that 5-fluoronicotinic acid, 6-fluoronicotinic acid…
Number of citations: 3 scholarworks.uark.edu
CL Fossler, FL Setliff… - Journal of the Arkansas …, 1998 - scholarworks.uark.edu
Six 2, 5-and 5, 6-dihalonicotinic acids in a mixture were converted to their corresponding methyl esters and then analyzed by gas chromatography and gas chromatography-mass …
Number of citations: 3 scholarworks.uark.edu
G Shan, WR Leeman, SJ Gee, JR Sanborn… - Analytica chimica …, 2001 - Elsevier
Tetrachlorodibenzo-p-dioxin (TCDD) is a well-known highly toxic compound that is present in nearly all components of the global ecosystem, including air, soil, sediment, fish and …
Number of citations: 55 www.sciencedirect.com
SR Alluri, Y Higashi, A Berendzen, LA Grisanti… - 2023 - researchsquare.com
Background: CXCR3 is a chemokine receptor and is expressed on innate and adaptive immune cells. It promotes the recruitment of T-lymphocytes and other immune cells to the …
Number of citations: 5 www.researchsquare.com

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